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molecular formula C15H11N3 B8718044 2,4-Diphenyl-1,3,5-triazine CAS No. 1898-74-4

2,4-Diphenyl-1,3,5-triazine

Cat. No. B8718044
M. Wt: 233.27 g/mol
InChI Key: OTJZMNIBLUCUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126970B2

Procedure details

10.9 g (23.5 mmol) of 2,4-bis(3-bromophenyl)-6-phenyl-1,3,5-triazine, 13.3 g (47 mmol) of 12,12-dimethyl-10,12-dihydro-10-azaindeno[2,1-b]-fluorene and 29.2 g of Rb2CO3 are suspended in 250 ml of p-xylene. 0.95 g (4.2 mmol) of Pd(OAc)2 and 12.6 ml of a 1 M tri-tert-butylphosphine solution are added to this suspension. The reaction mixture is heated under reflux for 24 h. After cooling, the organic phase is separated off, washed three times with 200 ml of water and evaporated to dryness. The residue is extracted with hot toluene and recrystallised three times from toluene and finally sublimed in a high vacuum, giving 13.1 g (15 mmol), corresponding to 53% of theory. The purity is 99.9%.
Name
2,4-bis(3-bromophenyl)-6-phenyl-1,3,5-triazine
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
Rb2CO3
Quantity
29.2 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.95 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]2[N:13]=[C:12](C3C=CC=C(Br)C=3)[N:11]=[C:10]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[N:9]=2)[CH:5]=[CH:6][CH:7]=1.CC1(C)C2=CC3NC4C(C=3C=C2C2C1=CC=CC=2)=CC=CC=4.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>CC1C=CC(C)=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[C:21]1([C:10]2[N:11]=[CH:12][N:13]=[C:8]([C:4]3[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=3)[N:9]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:4.5.6|

Inputs

Step One
Name
2,4-bis(3-bromophenyl)-6-phenyl-1,3,5-triazine
Quantity
10.9 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1=NC(=NC(=N1)C1=CC(=CC=C1)Br)C1=CC=CC=C1
Step Two
Name
Quantity
13.3 g
Type
reactant
Smiles
CC1(C2=CC=CC=C2C=2C1=CC=1NC3=CC=CC=C3C1C2)C
Step Three
Name
Rb2CO3
Quantity
29.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
0.95 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
WASH
Type
WASH
Details
washed three times with 200 ml of water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with hot toluene
CUSTOM
Type
CUSTOM
Details
recrystallised three times from toluene
CUSTOM
Type
CUSTOM
Details
giving 13.1 g (15 mmol)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NC(=NC=N1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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